molecular formula C17H10O2 B13723140 6-Hydroxypyrene-1-carbaldehyde

6-Hydroxypyrene-1-carbaldehyde

Cat. No.: B13723140
M. Wt: 246.26 g/mol
InChI Key: KIVLIYSJTXCSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxypyrene-1-carbaldehyde is an aromatic aldehyde derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 1st position on the pyrene ring. It is known for its unique photophysical properties, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyrene-1-carbaldehyde typically involves the ortho-hydroxylation of aromatic aldehydes. One common method includes the use of ortho-lithiated aromatic amino alkoxides, which provides easy access to the desired compound . Another approach involves the reduction of ethyl 3,8-bis(N,N-dimethylsulfamoyl)-6-hydroxypyrene-1-carboxylate using ammonium formate and palladium on carbon as catalysts .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypyrene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: 6-Hydroxypyrene-1-carboxylic acid.

    Reduction: 6-Hydroxypyrene-1-methanol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

6-Hydroxypyrene-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxypyrene-1-carbaldehyde is primarily related to its ability to interact with various molecular targets through π-π stacking interactions. This interaction is facilitated by the pyrene moiety, which can bind to the side walls of carbon nanotubes and other aromatic systems . The aldehyde group can also form covalent bonds with nucleophiles, further enhancing its reactivity.

Comparison with Similar Compounds

Uniqueness: 6-Hydroxypyrene-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyrene ring. This combination imparts distinct reactivity and photophysical properties, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

6-hydroxypyrene-1-carbaldehyde

InChI

InChI=1S/C17H10O2/c18-9-12-2-1-10-4-7-14-15(19)8-5-11-3-6-13(12)16(10)17(11)14/h1-9,19H

InChI Key

KIVLIYSJTXCSOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.